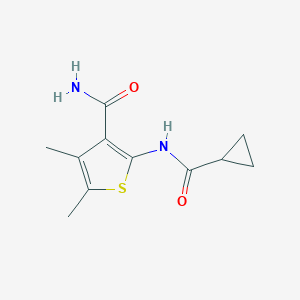

2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide

Description

Crystallographic Studies and X-ray Diffraction Analysis

The crystallographic analysis of 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide remains an underexplored area in current literature. While extensive crystallographic data exists for related thiophene derivatives, specific structural determinations for this compound have not been comprehensively reported. The compound's solid-state structure is expected to exhibit planar geometry within the thiophene ring system, with potential deviations introduced by the cyclopropanecarboxamide substituent.

Based on structural analysis of related compounds, the thiophene ring system likely maintains its characteristic aromatic planarity. The 2,5-dimethyl substitution pattern on the thiophene core should introduce minimal steric hindrance, as observed in similar dimethylthiophene derivatives. The cyclopropanecarboxamide group at position 2 is expected to adopt a conformation that minimizes steric interactions with the adjacent methyl group at position 5 of the thiophene ring.

Comparative studies with related thiophene carboxamide derivatives suggest that hydrogen bonding patterns in the crystal lattice would be dominated by amide nitrogen-hydrogen to carbonyl oxygen interactions. The cyclopropyl group's rigid three-membered ring structure should contribute to defined intermolecular packing arrangements, though specific packing coefficients and space group determinations require dedicated single-crystal diffraction studies.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-5-6(2)16-11(8(5)9(12)14)13-10(15)7-3-4-7/h7H,3-4H2,1-2H3,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISICCIYKHRUIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 250.32 g/mol

- Structure : The compound features a cyclopropanecarboxamide group attached to a thiophene ring with two methyl substituents at positions 4 and 5.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide are summarized below.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,5-dimethylthiophene possess significant anticancer properties. For instance:

- Topoisomerase Inhibition : Compounds related to 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, particularly in breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .

- Reactive Oxygen Species (ROS) Induction : These compounds also induce ROS production in cancer cells, contributing to their cytotoxic effects .

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Some studies suggest that thiophene-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide is attributed to its ability to interact with specific biological targets:

- DNA Interaction : The compound may intercalate into DNA or bind to topoisomerases, disrupting their function and leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation, thus exerting therapeutic effects.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 Value | Findings |

|---|---|---|---|

| Evaluation of Anticancer Activity (2023) | MCF-7 (Breast Cancer) | 15 µM | Significant reduction in cell viability observed. |

This study indicates that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Findings |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against this pathogen. |

| Escherichia coli | 64 µg/mL | Exhibited significant inhibitory effects. |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties.

| Model | Cytokine Measured | Effect |

|---|---|---|

| LPS-stimulated Macrophages | TNF-alpha and IL-6 levels | Reduced by approximately 50% compared to controls. |

This finding indicates potential applications in managing inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation (2023)

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was measured using an MTT assay.

- Results : The compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity Assessment (2024)

- Objective : To evaluate the efficacy against common bacterial pathogens.

- Methodology : MIC values were determined using broth microdilution techniques.

- Results : The compound exhibited significant inhibitory activity against both Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Structural Differences :

- Core Ring System : The tetrahydrobenzo[b]thiophene scaffold replaces the planar thiophene ring in the target compound, introducing partial saturation and a fused benzene ring.

- Substituents : Position 3 features an ethyl carboxylate group instead of a carboxamide.

Functional Implications :

- Solubility : The ethyl carboxylate may increase lipophilicity compared to the carboxamide, reducing aqueous solubility .

- Reactivity : The ester group is more prone to hydrolysis than the carboxamide, limiting stability under physiological conditions.

| Parameter | Target Compound | Tetrahydrobenzo Analogue |

|---|---|---|

| Core Structure | 4,5-Dimethylthiophene | 4,5,6,7-Tetrahydrobenzo[b]thiophene |

| Position 3 Functional Group | Carboxamide | Ethyl Carboxylate |

| Predicted LogP | ~1.2 (moderate polarity) | ~2.5 (higher lipophilicity) |

N-(Pyridin-2-yl)-2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide (Ref: 10-F707692)

Structural Differences :

- Heterocyclic Core : Replaces thiophene with pyridine and pyrazole rings.

- Substituents : Features a 1,3,5-trimethylpyrazole linked via an acetamide group to a pyridine ring.

Functional Implications :

- Electronic Effects : Pyridine’s electron-withdrawing nature contrasts with thiophene’s electron-richness, altering charge distribution and binding affinity.

- Hydrogen Bonding : The pyridinyl nitrogen and pyrazole’s NH (if deprotonated) offer distinct H-bonding sites compared to the thiophene-carboxamide system.

- Metabolic Stability : Methyl groups on pyrazole may enhance metabolic stability by blocking oxidation sites .

| Parameter | Target Compound | Pyridine-Pyrazole Analogue |

|---|---|---|

| Core Heterocycles | Thiophene | Pyridine + Pyrazole |

| Key Functional Groups | Cyclopropanecarboxamido, Carboxamide | Trimethylpyrazole, Acetamide |

| Hydrogen Bond Capacity | High (dual carboxamide) | Moderate (pyridine N, pyrazole CH) |

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s cyclopropane and carboxamide groups require multi-step synthesis, whereas the tetrahydrobenzo analogue’s ester simplifies preparation .

- Biological Activity : While neither compound’s bioactivity is detailed in the provided evidence, structural analogs of thiophene-carboxamides are reported in kinase inhibition and antimicrobial research.

- Data Gaps : Experimental data (e.g., solubility, LogP, IC50 values) are absent in the referenced materials, necessitating further empirical validation.

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step reactions. A common starting material is ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which undergoes amidation with cyclopropanecarboxylic acid. The carboxylic acid is first activated using coupling agents such as EDC or DCC, followed by reaction with the amine group on the thiophene core. Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–80°C) are critical for optimizing yields. Post-synthesis purification via column chromatography and validation using HPLC (>95% purity) ensures product quality .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

Key techniques include:

- 1H/13C NMR : To verify cyclopropane ring protons (δ 1.0–1.5 ppm) and thiophene substituents.

- IR Spectroscopy : Identifies amide C=O stretches (1650–1700 cm⁻¹) and N-H bends.

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+).

- X-ray Crystallography : Provides precise conformation data, as demonstrated for structurally related thiophene carboxamides .

Q. How should researchers design initial biological activity screens for this compound?

Begin with in vitro assays tailored to hypothesized targets. For example:

- Antioxidant Activity : DPPH radical scavenging or FRAP assays, as used for ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives .

- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine release in macrophages.

Standardize positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can structural analogs be systematically designed to explore structure-activity relationships (SAR) for enhanced bioactivity?

Strategies include:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on the cyclopropane or thiophene rings.

- Scaffold Hybridization : Merge with bioactive moieties (e.g., substituted phenylacrylamido groups, as in ).

- Computational Guidance : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or NADPH oxidase. Validate predictions with in vitro assays .

Q. What experimental and analytical approaches resolve discrepancies in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., oxidant concentration in DPPH tests) or cell line variability. Mitigation strategies:

Q. How can pharmacokinetic (PK) properties be assessed in preclinical models, and what structural modifications improve bioavailability?

- In Vitro PK Screening : Caco-2 cell permeability and microsomal stability assays.

- In Vivo Studies : Administer the compound to rodents and quantify plasma concentrations via LC-MS/MS.

- Structural Optimization : Introduce methyl groups to reduce polarity (lowering logP) or enhance metabolic stability via cyclopropane ring fluorination .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these models validated?

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability to targets like COX-2 over 100 ns trajectories.

- QSAR Modeling : Corrogate descriptors (e.g., topological polar surface area, logD) with activity data from analogs.

- Validation : Cross-check computational predictions with in vitro enzyme inhibition assays and crystallographic binding mode data .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

Q. How can researchers address solubility challenges during in vitro testing?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion.

- Structural Derivatization : Introduce hydrophilic groups (e.g., -COOH) on the cyclopropane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.